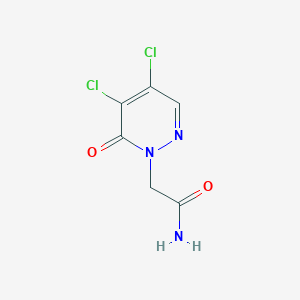

2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Description

2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide (CAS 17284-92-3) is a heterocyclic acetamide derivative featuring a dihydropyridazine core substituted with two chlorine atoms at positions 4 and 3. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate or reference standard. The compound is distributed by specialized suppliers such as Hubei Guoyun Furui Technology Co., Ltd. and CymitQuimica, indicating its relevance in high-purity chemical synthesis and analytical workflows .

Properties

IUPAC Name |

2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c7-3-1-10-11(2-4(9)12)6(13)5(3)8/h1H,2H2,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJCNHSYUQXEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)C(=C1Cl)Cl)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves the reaction of 4,5-dichloropyridazine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that pyridazine derivatives can induce apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it has been shown to inhibit certain kinases involved in cancer progression . This inhibition could provide a pathway for developing targeted therapies.

Drug Development

Due to its diverse biological activities, 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide serves as a lead compound in drug development. Researchers are exploring its modifications to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profiles .

Formulation in Therapeutics

The compound can be formulated into various therapeutic agents targeting infectious diseases and cancer. Its solubility and stability profiles are critical factors considered during formulation development.

Pesticide Development

Given its chemical structure and biological activity, 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide may find applications in agricultural sciences as a pesticide or herbicide. The chlorinated pyridazine derivatives have shown effectiveness against certain pests and pathogens affecting crops .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Potential | Induced apoptosis in multiple cancer cell lines through specific signaling pathways. |

| Study 3 | Enzyme Inhibition | Inhibited key kinases involved in cancer progression with promising IC50 values. |

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

To contextualize 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, we analyze its structural and functional distinctions from analogous compounds:

Table 1: Key Comparisons with Similar Acetamide Compounds

Key Findings :

Structural Complexity vs. Bioactivity :

- The dihydropyridazine core in the target compound distinguishes it from simpler acetamides like Acetochlor. The fused heterocyclic ring likely enhances rigidity and binding specificity, making it more suitable for pharmaceutical applications compared to agrochemicals .

- In contrast, benzothiazole-linked acetamides (e.g., EP3348550A1 derivatives) exhibit higher molecular weights and methoxy groups that improve solubility but may reduce metabolic stability .

This contrasts with the ethoxymethyl group in Acetochlor, which is prone to hydrolysis, contributing to environmental persistence .

Application-Specific Design :

- Chalcone-acetamide hybrids (e.g., diphenyl derivatives from Patent Office data) leverage extended conjugation for UV absorption, whereas the target compound’s dihydropyridazine system may favor interactions with enzymatic targets like kinases or phosphatases .

Biological Activity

2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- IUPAC Name : 2-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)acetamide

- Molecular Formula : C6H5Cl2N3O2

- Molecular Weight : 222.03 g/mol

- CAS Number : 17284-92-3

Biological Activity Overview

The biological activity of 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been investigated primarily in the context of its anticonvulsant and anticancer properties. The following sections detail these activities.

Anticonvulsant Activity

Research indicates that compounds similar to 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide exhibit significant anticonvulsant properties. A study demonstrated that derivatives of pyridazinone showed promising results in seizure models. For instance, a related compound exhibited a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests and 88.23 mg/kg in chemoconvulsant tests . This suggests that the structure of the pyridazinone ring is crucial for anticonvulsant efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL against certain carcinoma cell lines . The presence of electron-withdrawing groups like chlorine on the phenyl ring has been linked to enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that may be beneficial for drug design .

The mechanisms through which 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide exerts its biological effects involve modulation of specific receptors and pathways:

-

Anticonvulsant Mechanism :

- The compound may interact with GABAergic systems or voltage-gated sodium channels, which are common targets for anticonvulsants.

- Its structural similarity to known anticonvulsants suggests it could enhance GABA activity or inhibit excitatory neurotransmission.

-

Anticancer Mechanism :

- The inhibition of cancer cell proliferation may occur through apoptosis induction or cell cycle arrest.

- Interaction with specific signaling pathways involved in cancer progression, such as the PI3K/Akt or MAPK pathways, is also plausible.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of compounds related to 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide:

Q & A

Q. How are structure-activity relationships (SARs) systematically investigated?

- Framework :

- Analog synthesis : Modify substituents (e.g., replace Cl with F) and compare bioactivity .

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., Cl groups enhance potency by 2-fold) .

- Crystallographic SAR : Map binding poses to identify critical interactions (e.g., H-bonds with pyridazinone carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.